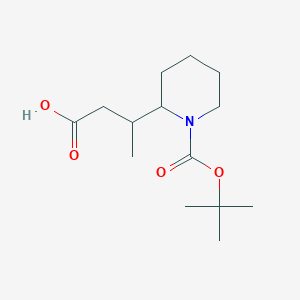

3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)butanoic acid

CAS No.:

Cat. No.: VC15874160

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO4 |

|---|---|

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid |

| Standard InChI | InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-7-5-6-8-15(11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) |

| Standard InChI Key | KZHMMXOFZPNRMH-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)O)C1CCCCN1C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)butanoic acid, reflects its piperidine backbone, Boc-protected amine, and carboxylic acid functional group. Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol . The stereochemistry of the piperidine substituent (2-yl position) influences its conformational flexibility and intermolecular interactions, particularly in chiral environments.

Key Structural Features:

-

Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, providing a rigid scaffold for functionalization.

-

Boc Protection: The tert-butoxycarbonyl group shields the piperidine nitrogen, preventing undesired nucleophilic reactions during synthesis .

-

Butanoic Acid Side Chain: A four-carbon carboxylic acid moiety enabling further derivatization, such as esterification or amide formation.

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms suggest characteristic infrared (IR) peaks for the Boc group (∼1700 cm⁻¹, C=O stretch) and carboxylic acid (∼2500–3000 cm⁻¹, O-H stretch) . Nuclear magnetic resonance (NMR) data for analogous Boc-protected piperidines typically show distinct signals for the tert-butyl group (δ 1.4 ppm in ¹H NMR) and the piperidine protons (δ 1.2–3.5 ppm) .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)butanoic acid can be inferred from methods used for related Boc-protected piperidine derivatives. A representative pathway involves:

-

Boc Protection of Piperidine:

Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by a base such as triethylamine or sodium carbonate. This step proceeds at room temperature (20–25°C) over 2–6 hours, yielding 1-(tert-butoxycarbonyl)piperidine . -

Functionalization at the 2-Position:

Introduction of the butanoic acid side chain via alkylation or Grignard reactions. For example, lithiation of the Boc-protected piperidine followed by reaction with a suitable electrophile (e.g., acrylonitrile) and subsequent hydrolysis could yield the target compound . -

Carboxylic Acid Formation:

Oxidation or hydrolysis of intermediate nitriles or esters to the final carboxylic acid. For instance, treatment with aqueous hydrochloric acid (HCl) or enzymatic hydrolysis under mild conditions.

Reaction Optimization

Key parameters for maximizing yield and purity include:

-

Temperature Control: Maintaining −78°C during lithiation to prevent side reactions .

-

Stoichiometry: Using 1.1–1.3 equivalents of alkyl lithium reagents to ensure complete conversion .

-

Workup Procedures: Isolation via acid-base extraction or column chromatography to remove byproducts.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) and poorly soluble in water due to the hydrophobic Boc group.

-

Stability: Stable under basic and neutral conditions but susceptible to Boc deprotection under strong acids (e.g., trifluoroacetic acid) .

Thermal and Spectroscopic Data

-

Boiling Point: Decomposes before boiling due to thermal lability of the Boc group.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in protease inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, Boc-protected piperidines are precursors to drugs targeting neurological disorders, where the carboxylic acid group facilitates salt formation for improved bioavailability.

Peptidomimetics and Bioisosteres

The butanoic acid moiety can mimic natural amino acids in peptide chains, enabling the design of peptidomimetics with enhanced metabolic stability. This application is critical in developing orally bioavailable therapeutics.

Comparative Analysis with Structural Analogs

Positional Isomers

-

3-(1-Boc-piperidin-4-yl)butanoic acid: Differs in the piperidine substitution pattern, altering steric hindrance and hydrogen-bonding capacity.

-

2-(1-Boc-piperidin-3-yl)acetic acid: Shorter carbon chain reduces lipophilicity, impacting membrane permeability .

Future Directions

Synthetic Methodology Development

Exploring flow chemistry techniques could enhance scalability and reduce reaction times for industrial production .

Biological Screening

Prioritizing assays for kinase inhibition and antibacterial activity may unveil novel therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume